Disodium tin hexahydroxide

Crystallography Materials Synthesis Nanostructure Fabrication

Disodium tin hexahydroxide (CAS 12027-70-2), also known as sodium stannate or sodium hexahydroxostannate(IV), is an inorganic salt with the molecular formula Na₂Sn(OH)₆. This compound forms upon dissolving metallic tin or tin(IV) oxide in sodium hydroxide, yielding a colourless, water-soluble crystalline solid.

Molecular Formula H6NaO6Sn-
Molecular Weight 243.74 g/mol
CAS No. 12027-70-2
Cat. No. B089181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium tin hexahydroxide
CAS12027-70-2
Molecular FormulaH6NaO6Sn-
Molecular Weight243.74 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Sn+4]
InChIInChI=1S/Na.6H2O.Sn/h;6*1H2;/q+1;;;;;;;+4/p-6
InChIKeyQBQYNDHQVIUSPP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Tin Hexahydroxide (CAS 12027-70-2): Product Overview and Procurement Baseline


Disodium tin hexahydroxide (CAS 12027-70-2), also known as sodium stannate or sodium hexahydroxostannate(IV), is an inorganic salt with the molecular formula Na₂Sn(OH)₆ [1]. This compound forms upon dissolving metallic tin or tin(IV) oxide in sodium hydroxide, yielding a colourless, water-soluble crystalline solid [1]. With a molar mass of 266.73 g/mol , it serves as a critical industrial intermediate for hydrogen peroxide stabilization, alkaline tin electroplating baths, and as a precursor for the synthesis of tin-based functional materials. Its Sn(IV) centre, coordinated within a stable [Sn(OH)₆]²⁻ octahedral complex, confers distinct reactivity and stability characteristics that differentiate it from organotin compounds and alternative metal stannates.

Why Alkali Metal Stannates and Tin Salts Cannot Be Interchanged with Disodium Tin Hexahydroxide


The selection between sodium stannate, potassium stannate (K₂Sn(OH)₆), and other tin sources is not arbitrary; it is dictated by quantifiable differences in solubility, ionic conductivity, thermal decomposition behaviour, and crystallographic properties. For instance, in alkaline tin electroplating, potassium stannate offers approximately 15–20% higher solubility than sodium stannate and supports higher current densities [1], yet sodium stannate remains preferred in cost-sensitive, high-volume plating operations where its lower price per kilogram outweighs the productivity penalty. In contrast, substituting sodium stannate with acidic stannous salts (e.g., SnSO₄) fundamentally alters the electrochemical reduction pathway, resulting in different coating microstructures and whisker growth resistance [2]. Furthermore, in materials synthesis, the lattice parameters of Na₂Sn(OH)₆ differ measurably from those of its potassium analogue, directly influencing the strain and morphology of ion-exchange-derived nanostructures [3]. These factors—electrochemical, economic, and crystallographic—collectively preclude simple generic substitution and necessitate a compound-specific procurement approach.

Quantitative Differentiation of Disodium Tin Hexahydroxide: Evidence-Based Procurement Guide


Crystallographic Differentiation: Lattice Parameters of Na₂Sn(OH)₆ versus K₂Sn(OH)₆

The crystal structure of Na₂Sn(OH)₆ exhibits distinct lattice parameters compared to its potassium analogue K₂Sn(OH)₆, which directly impacts ion-exchange reactions used to synthesize functional nanostructured materials. Specifically, Na₂Sn(OH)₆ crystallizes in a rhombohedral system (space group R-3) with hexagonal unit cell parameters a = 5.951(1) Å and c = 14.191(2) Å, yielding a c/a ratio of 2.384 [1]. In contrast, K₂Sn(OH)₆ displays a larger a-axis (a = 6.541(1) Å) but a shorter c-axis (c = 12.813(4) Å), resulting in a significantly smaller c/a ratio of 1.959 [1]. This 21.7% larger c/a ratio in the sodium salt alters the strain profile during ion-exchange templating, influencing the morphology and size distribution of the resulting stannate nanocubes [1].

Crystallography Materials Synthesis Nanostructure Fabrication

Flame Retardant Performance: Quantitative Synergy of Sodium Stannate in Cotton Fabric Finishing

When applied to cotton fabric in combination with ammonium sulfamate (AS) and zinc acetate (ZA), sodium stannate (Na₂Sn(OH)₆) contributes to a quantifiable enhancement in fire-retardant properties. An optimized finishing formulation containing 16% AS, 8% sodium stannate, and 5% ZA (all weight percentages on fabric) achieves a Limiting Oxygen Index (LOI) value of 38.30 and a char length of 6.7 cm in the 45° inclined plane flammability test [1]. In this formulation, the sodium stannate and zinc acetate react in situ to form zinc hydroxy stannate (ZnSn(OH)₆) coatings on the fibre surface, as confirmed by XPS analysis [1]. The presence of sodium stannate in the formulation results in a 29% increase in residual char formation at 600°C compared to untreated cotton, indicating a substantial enhancement of the condensed-phase flame retardant mechanism [1].

Flame Retardancy Textile Finishing Polymer Stabilization

Hydrogen Peroxide Stabilization: Sodium Stannate Inhibits Catalytic Decomposition at Sub-30 ppm Tin Concentrations

Sodium stannate (Na₂Sn(OH)₆) functions as a highly effective stabilizer for concentrated hydrogen peroxide solutions, preventing catalytic decomposition induced by trace heavy metal impurities (e.g., Fe³⁺, Cr³⁺, Cu²⁺) [1]. The stabilization mechanism involves hydrolysis of the stannate anion to form stannic acid colloids, which adsorb and deactivate the decomposition catalysts [2]. Quantitatively, as little as 8–30 ppm of tin (added as sodium stannate) is sufficient to significantly reduce the decomposition rate of 90% hydrogen peroxide solutions maintained at 50°C [3]. In comparison, organic stabilizers such as sodium pyrophosphate typically require significantly higher concentrations to achieve comparable stabilization efficacy and may exhibit reduced thermal stability under the same conditions [1].

Hydrogen Peroxide Stabilization Bleaching Oxidizer Formulation

Electrochemical Performance in Lithium-Ion Batteries: Na₂Sn(OH)₆ Substrate Enhances SnO₂ Nanorod Electrode Cycling Stability

In a direct head-to-head comparison of lithium-ion battery anodes, a SnO₂/Na₂Sn(OH)₆ composite structure synthesized via a one-step hydrothermal method exhibited superior electrochemical performance compared to pristine SnO₂ nanorod arrays grown on conventional metallic substrates (Fe–Co–Ni alloy or Ni foil) [1]. The SnO₂/Na₂Sn(OH)₆ structure, featuring highly aligned SnO₂ nanorods with exposed {110} facets grown directly on a self-produced Na₂Sn(OH)₆ substrate, demonstrates significantly enhanced cycling stability and rate capability. While the SnO₂ nanorods provide high theoretical capacity (782 mAh g⁻¹), the Na₂Sn(OH)₆ substrate serves a dual function: it buffers the substantial volume expansion (approximately 300%) that occurs during lithiation/delithiation cycles and maintains electrical connectivity within the electrode [1].

Lithium-Ion Batteries Anode Materials Nanostructured Electrodes

Electroplating Current Efficiency: Sodium Stannate versus Potassium Stannate Baths

In industrial alkaline tin electroplating, sodium stannate (Na₂Sn(OH)₆) and potassium stannate (K₂Sn(OH)₆) serve as the primary tin sources, but their operational parameters differ quantitatively. Potassium stannate exhibits approximately 15–20% higher solubility in alkaline electrolytes compared to sodium stannate, which enables the use of higher current densities and consequently higher plating throughput [1]. Specifically, potassium stannate baths can sustain current densities up to 5 A dm⁻² at a bath temperature of 75°C, with a tin metal concentration of 40 g L⁻¹ [2]. Sodium stannate baths, while operating at lower maximum current densities, offer a cost advantage: sodium stannate is typically priced 30–40% lower per kilogram than potassium stannate on a commercial scale [1]. This creates a quantifiable trade-off between plating productivity and consumable cost.

Electroplating Tin Coatings Alkaline Plating Baths

Precursor Purity and Oxygen Reduction Reaction (ORR) Catalytic Activity in Microbial Fuel Cells

Sodium stannate (Na₂Sn(OH)₆) has been demonstrated to serve as an effective cathode catalyst precursor for the oxygen reduction reaction (ORR) in air-cathode microbial fuel cells (MFCs). The electrochemical performance of the resulting SnO₂-based catalyst is sensitive to the synthesis conditions of the Na₂Sn(OH)₆ precursor. Specifically, Na₂Sn(OH)₆ synthesized using a higher concentration of NaOH in the precursor preparation yields a catalyst with greater ORR activity, measured in terms of onset potential and current density, and facilitates a four-electron transfer process [1]. This indicates that the purity and crystalline quality of the Na₂Sn(OH)₆ precursor, influenced by the alkali concentration during its formation, directly impact the electrocatalytic performance of the final material.

Electrocatalysis Microbial Fuel Cells Oxygen Reduction Reaction

Procurement-Driven Application Scenarios for Disodium Tin Hexahydroxide (CAS 12027-70-2)


Alkaline Tin Electroplating for Cost-Sensitive, High-Volume Coating Operations

In large-scale alkaline tin electroplating lines where consumable cost is the primary economic driver and throughput is not the absolute bottleneck, disodium tin hexahydroxide is the preferred tin source over potassium stannate. As established in Section 3, sodium stannate offers a 30–40% reduction in raw material cost per kilogram compared to potassium stannate, while still producing acceptable coating quality and adhesion on steel substrates [1]. The trade-off is a reduced maximum current density, which translates to lower production throughput. This scenario applies to general-purpose tin plating for corrosion protection in non-critical applications such as food packaging components and electronic hardware where the slightly lower throughput is offset by the significant cost savings. Procurement professionals should select high-purity (≥98% Na₂Sn(OH)₆, reagent grade) material to ensure consistent bath performance and minimize impurity-driven plating defects.

Synthesis of Uniform Nanostructured Stannates via Ion-Exchange Templating

For materials researchers and advanced manufacturers synthesizing functional metal stannates (e.g., CdSnO₃, BaSnO₃, ZnSnO₃) with controlled nanoscale morphologies, disodium tin hexahydroxide serves as the essential sacrificial template. The distinct lattice parameters of Na₂Sn(OH)₆ (a = 5.951 Å, c = 14.191 Å, c/a = 2.384) produce a specific strain profile during ion exchange with divalent metal cations (e.g., Cd²⁺, Ba²⁺), enabling the formation of uniform nanocubes with edge lengths of 28–35 nm, as demonstrated for CdSnO₃·3H₂O [2][3]. This crystallographic templating effect is not reproducible with K₂Sn(OH)₆, which has a 21.7% smaller c/a ratio. Procurement for this application demands high-purity, crystalline Na₂Sn(OH)₆ free from carbonate contamination, as even trace impurities can alter the ion-exchange kinetics and compromise nanostructure uniformity. The precursor should be stored under anhydrous conditions to prevent premature hydrolysis or carbonation.

Formaldehyde-Free, Halogen-Free Fire-Retardant Finishing of Cotton Textiles

Textile finishing operations seeking to achieve fire-retardant (FR) properties on cotton fabrics without using formaldehyde-releasing or halogenated chemicals can utilize disodium tin hexahydroxide as part of a synergistic formulation with ammonium sulfamate and zinc acetate. As quantified in Section 3, a formulation containing 16% ammonium sulfamate, 8% sodium stannate, and 5% zinc acetate (all on weight of fabric) achieves an LOI of 38.30 and a char length of 6.7 cm, representing a 20.3 percentage point increase in LOI over untreated cotton [4]. The sodium stannate reacts with zinc acetate during curing to form zinc hydroxy stannate (ZnSn(OH)₆) coatings on the fibre surface, which enhance char formation by 29% and provide wash-durable flame retardancy. This application is particularly suited for protective clothing, upholstery, and industrial fabrics where eco-friendly FR credentials are a market requirement. Procurement should specify granular sodium stannate with low heavy metal content to meet textile industry purity standards.

Stabilization of Concentrated Hydrogen Peroxide Solutions for Semiconductor and Pharmaceutical Processing

In the production and formulation of high-concentration hydrogen peroxide solutions (e.g., 50–90% H₂O₂) for use in semiconductor wafer cleaning, pharmaceutical aseptic processing, or specialty chemical synthesis, disodium tin hexahydroxide provides an efficient stabilization mechanism against catalytic decomposition. As established in Section 3, sodium stannate achieves effective stabilization at tin concentrations as low as 8–30 ppm in 90% H₂O₂ at 50°C [5]. This high efficiency minimizes the total additive loading, which is critical in applications where even trace-level impurities can compromise product quality. Procurement for this application requires the highest purity grade available (typically ACS reagent grade or electronic grade), with stringent limits on transition metal contaminants (Fe, Cu, Cr) that would otherwise catalyze peroxide decomposition. The material should be sourced from suppliers providing a Certificate of Analysis (CoA) confirming sub-ppm levels of these critical impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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